Caprine

Description

Structure

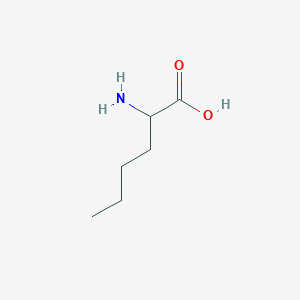

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-aminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQKBLKVPFOOQJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883362 | |

| Record name | L-Norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Norleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

12 mg/mL at 25 °C | |

| Record name | L-Norleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

327-57-1 | |

| Record name | Caprine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15458 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Norleucine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832C8OV84S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Norleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Modifications of Dl Norleucine

Strategies for the Synthesis of DL-Norleucine and its Enantiomers

The synthesis of DL-Norleucine typically yields a racemic mixture, which often requires subsequent resolution to obtain the individual L- and D-enantiomers.

Racemic Synthesis: Classical chemical synthesis routes, such as the Strecker synthesis, can be employed to produce DL-Norleucine. This method generally involves the reaction of an aldehyde (e.g., valeraldehyde) with ammonia (B1221849) and hydrogen cyanide, followed by hydrolysis of the resulting aminonitrile. Another approach involves the alkylation of glycine (B1666218) derivatives. For instance, DL-Norleucine can be synthesized from caproic acid through alpha-bromination followed by ammonolysis sciencemadness.org. DL-Norleucine Magnesium Sulphate crystals have also been synthesized through a simple room-temperature reaction involving magnesium sulphate and DL-Norleucine in a 1:1 ratio ripublication.com.

Enantioseparation and Asymmetric Synthesis: Obtaining enantiomerically pure L-Norleucine or D-Norleucine is critical for many applications.

Chiral Ligand Exchange Chromatography (CLEC): This technique has proven effective for resolving DL-Norleucine. By using chiral selectors, such as L-proline or N,N-dimethyl-L-phenylalanine, in conjunction with copper(II) acetate (B1210297) as the mobile phase additive, DL-Norleucine can be separated into its enantiomers. The D-enantiomer typically elutes before the L-enantiomer scielo.brscielo.brspringernature.comresearchgate.net. The use of methanol (B129727) in the mobile phase can be necessary to reduce retention times for more hydrophobic amino acids like norleucine scielo.brscielo.br.

Enzymatic Resolution: Enzymatic methods offer a highly selective approach to resolve racemic amino acids. For example, papain can be used to selectively hydrolyze the L-isomer of N-acetyl-DL-Norleucine anilide, allowing for the separation of L-Norleucine from D-Norleucine anilide sciencemadness.org. Similarly, mold acylases from Aspergillus and Penicillium can asymmetrically hydrolyze N-acylated DL-amino acids, including acetyl-DL-norleucine, to yield the L-isomer tandfonline.comtandfonline.com.

Asymmetric Synthesis: While less commonly detailed for DL-Norleucine specifically in the provided search results, asymmetric synthesis strategies aim to directly produce one enantiomer. For example, branched-chain amino acid aminotransferase (BCAT) from Escherichia coli has been utilized for the asymmetric synthesis of non-natural amino acids, including L-Norleucine nih.gov. Another method involves the synthesis of L-2-methyl norleucine through a four-step process including bromination, ammonolysis, phenylacetylation, and subsequent enzymolysis and resolution using Penicillin G acylase google.com.

Derivatization Techniques for Functionalization and Conjugation

DL-Norleucine can be chemically modified at its N-terminus, C-terminus, or side chain to introduce new functionalities, protect reactive groups, or conjugate it to other molecules.

N-Terminal Modifications: The amino group (-NH₂) at the N-terminus is readily amenable to various modifications.

Acetylation: The N-terminus can be acetylated using acetic anhydride (B1165640) to form N-acetyl-DL-Norleucine ontosight.aichemicalbook.com. This modification is common in peptide synthesis and for preparing derivatives for enzymatic resolution.

Protection Groups: In peptide synthesis, the N-terminus is typically protected. Common protecting groups include Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl). For instance, Fmoc-L-norleucine is a commercially available derivative used in peptide synthesis biosynth.com.

Conjugation: The N-terminal amino group can serve as a handle for conjugation to various entities, such as therapeutic agents, labels, or polymers, often via specific chemical linkers google.com.

C-Terminal Modifications: The carboxyl group (-COOH) at the C-terminus can also be modified.

Esterification: The carboxyl group can be esterified to form methyl or ethyl esters, which can alter solubility and reactivity researchgate.net.

Amidation: C-terminal amidation, such as forming N-alkyl amides, can enhance lipophilicity and membrane penetration of peptides containing norleucine biosynth.combachem.com.

Conjugation: The C-terminus can also be modified for conjugation purposes, for example, by converting the carboxyl group to an alcohol or an amine, or by introducing specific functional groups for coupling reactions genscript.com.

Protecting the amino and carboxyl groups of norleucine is essential for controlled synthesis, particularly in peptide assembly.

N-Benzyloxycarbonyl (Z) Protection: The Z group is a common protecting group for the amino terminus. Its synthesis typically involves reacting DL-Norleucine with benzyl (B1604629) chloroformate (Z-Cl) under basic conditions. This derivative is valuable in peptide synthesis and for preparing other protected amino acids smolecule.com.

N-Acetyl Protection: As mentioned earlier, acetylation of the amino group with acetic anhydride or acetyl chloride yields N-acetyl-DL-Norleucine. This derivative is often used for enzymatic resolution tandfonline.comtandfonline.comontosight.aichemicalbook.com.

Chemoenzymatic and Biocatalytic Synthesis Pathways

Chemoenzymatic and biocatalytic approaches leverage the specificity of enzymes to achieve synthesis and resolution of DL-Norleucine and its derivatives.

Biocatalytic Synthesis of L-Norleucine: Enzymes can be employed for the direct synthesis of L-Norleucine. For instance, Escherichia coli branched-chain amino acid aminotransferase (BCAT) has been used for the asymmetric synthesis of L-Norleucine nih.gov. Biocatalytic cascades involving oxidation and reduction steps can also be utilized. For example, a combined oxidation-reduction cascade can transform natural L-α-amino acids and L-Norleucine into their corresponding α-hydroxy acids with retention of configuration acs.org.

Enzymatic Resolution of DL-Norleucine: This is a widely used strategy. Enzymes like papain, acylases, and dehydrogenases are employed to selectively act on one enantiomer of a racemic mixture.

D-Amino Acid Oxidase (DAAO) and Leucine (B10760876) Dehydrogenase (LeuDH): A multi-enzymatic system involving DAAO for oxidizing D-Norleucine to its keto acid, followed by LeuDH-catalyzed asymmetric reduction to L-Norleucine, has been developed. This process, often coupled with NADH regeneration systems (e.g., using formate (B1220265) dehydrogenase), can yield high-purity L-Norleucine researchgate.net.

Aminoacylases: Mold acylases from Aspergillus and Penicillium are effective in the asymmetric hydrolysis of N-acetyl-DL-amino acids, including norleucine, to produce enantiomerically pure L-isomers tandfonline.comtandfonline.com.

Papain: This enzyme can be used to selectively hydrolyze the L-isomer of N-acetyl-DL-Norleucine anilide sciencemadness.org.

Incorporation into Polypeptides: Norleucine can be incorporated into polypeptides, sometimes as a replacement for methionine to prevent oxidation. For example, poly(L-homoallylglycine) can be oxidized to poly(5,6-epoxy-L-norleucine), which can then be functionalized with thiols escholarship.orgresearchgate.net. Methionine residues in proteins have also been replaced with norleucine to study the role of methionine and to improve stability against oxidation bachem.commdpi.comchemrxiv.org.

Advanced Structural and Spectroscopic Characterization of Dl Norleucine

Elucidation of Molecular Conformation and Stereochemistry

DL-Norleucine (2-aminohexanoic acid) is an alpha-amino acid that exists in the solid state as a zwitterion, where the amino group is protonated (-NH₃⁺) and the carboxyl group is deprotonated (-COO⁻). This ionic character facilitates the formation of strong intermolecular hydrogen bonds.

The stereochemistry of DL-Norleucine, a racemic mixture of D- and L-enantiomers, dictates its crystal packing. In the solid state, DL-Norleucine molecules arrange into distinct hydrogen-bonded bilayers. nih.gov Within these bilayers, a network of three N-H···O hydrogen bonds connects the ammonium (B1175870) and carboxylate groups of neighboring molecules, creating a stable, sheet-like structure. nih.govresearchgate.net The aliphatic side chains project outwards from these hydrophilic layers.

DL-Norleucine is known to exhibit polymorphism, crystallizing into at least three different phases designated as α, β, and γ. nih.gov These phases represent different stacking arrangements of the fundamental bilayers. The transition between the β and α phases is reversible and occurs over a broad temperature range with significant hysteresis, while the α to γ transition occurs at a higher temperature of approximately 390 K. nih.govresearchgate.net

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups and probing the bonding environments within the DL-Norleucine molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy of amino acids provides characteristic absorption bands corresponding to the vibrations of its functional groups. In its zwitterionic form, DL-Norleucine exhibits distinct vibrational modes for the ammonium (-NH₃⁺), carboxylate (-COO⁻), and alkyl chain (CH, CH₂, CH₃) groups. While detailed peak assignments for pure DL-Norleucine require spectral database analysis, studies on related DL-Norleucine complexes provide insight into the expected regions for these vibrations. For example, analysis of DL-Norleucine magnesium sulphate and DL-Norleucine maleate (B1232345) crystals reveals characteristic bands for N-H, C-H, and C=O stretching vibrations. ripublication.comresearchgate.net

The general assignments for the principal functional groups in DL-Norleucine are summarized in the table below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group Responsible |

| N-H Stretching (asymmetric & symmetric) | 3200 - 2800 | Ammonium group (-NH₃⁺) |

| C-H Stretching (asymmetric & symmetric) | 2960 - 2850 | Alkyl side chain (CH₂, CH₃) |

| C=O Stretching (asymmetric) | 1600 - 1550 | Carboxylate group (-COO⁻) |

| N-H Bending (asymmetric) | ~1630 - 1600 | Ammonium group (-NH₃⁺) |

| N-H Bending (symmetric) | ~1550 - 1485 | Ammonium group (-NH₃⁺) |

| C=O Stretching (symmetric) | 1420 - 1380 | Carboxylate group (-COO⁻) |

| CH₂ and CH₃ Bending | 1470 - 1370 | Alkyl side chain |

Note: Specific peak positions can vary based on the sample's physical state (solid, solution) and polymorphic form.

Fourier Transform Raman (FT Raman) Spectroscopy

FT-Raman spectroscopy complements FTIR by providing information on the vibrations of non-polar bonds, which often yield strong Raman signals. The aliphatic side chain of DL-Norleucine is particularly well-suited for Raman analysis. Studies on similar amino acids and their derivatives, such as DL-Norleucine maleate, confirm the utility of FT-Raman for identifying key functional groups. researchgate.netuoa.gr

The expected characteristic Raman shifts for DL-Norleucine are presented below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group Responsible |

| C-H Stretching (asymmetric & symmetric) | 3000 - 2850 | Alkyl side chain (CH, CH₂, CH₃) |

| N-H Stretching | 3100 - 3000 | Ammonium group (-NH₃⁺) |

| C=O Stretching (asymmetric) | 1600 - 1570 | Carboxylate group (-COO⁻) |

| CH₂ Bending (Scissoring) | ~1450 | Alkyl side chain |

| C-N Stretching | ~1050 | C-N bond |

| C-C Stretching | 1150 - 800 | Carbon skeleton |

Note: Raman shifts are sensitive to molecular conformation and the crystalline environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique for elucidating the precise chemical environment of each atom within a molecule. For DL-Norleucine, both ¹H and ¹³C NMR provide detailed structural information. In an achiral solvent, the NMR spectrum of the DL-racemic mixture is identical to that of the individual L- or D-enantiomers.

Solid-state NMR studies have also been employed to investigate the polymorphic transitions of DL-Norleucine. These studies show that changes in chemical shifts and peak linewidths can be correlated with molecular structural changes and spatial disorder during phase transitions from the β to α and subsequently to the γ form. researchgate.net

¹H NMR Chemical Shifts (D₂O, 298K)

| Proton Assignment | Chemical Shift (ppm) |

| Hα (C2-H) | 3.72 |

| Hβ (C3-H₂) | 1.85 |

| Hγ (C4-H₂) | 1.34 |

| Hδ (C5-H₂) | 1.34 |

| Hε (C6-H₃) | 0.89 |

Data sourced from the Biological Magnetic Resonance Bank (BMRB) under accession bmse000411. bmrb.io

¹³C NMR Chemical Shifts (D₂O, pH 7.4, 298K)

| Carbon Assignment | Chemical Shift (ppm) |

| C1 (COO⁻) | 177.89 |

| C2 (CH-NH₃⁺) | 57.53 |

| C3 (CH₂) | 32.81 |

| C4 (CH₂) | 29.10 |

| C5 (CH₂) | 24.39 |

| C6 (CH₃) | 15.69 |

Data sourced from the Biological Magnetic Resonance Bank (BMRB) under accession bmse000411. bmrb.io

Terahertz Spectroscopy for Low-Frequency Vibrational Modes

Terahertz time-domain spectroscopy (THz-TDS) probes low-frequency vibrations, typically in the range of 0.1 to 3 THz (3.3 to 100 cm⁻¹). These vibrations correspond to large-scale intermolecular motions, such as lattice vibrations and hydrogen bond stretching, making THz spectroscopy particularly sensitive to the crystalline structure and polymorphism of a material.

Experimental studies of polycrystalline DL-Norleucine have identified characteristic absorption resonances in the THz region. At 100 K, distinct absorption features are observed at 1.44 THz and a strong resonance at 1.87 THz. These experimental findings are supported by density functional theory (DFT) calculations, which help in assigning these features to specific collective vibrational motions of the crystal lattice. The origin of the strongest vibrational modes in DL-Norleucine is attributed to the underlying vibrational motions of the hydrogen-bonded bilayers.

The unique THz spectrum serves as a fingerprint for the crystalline form of DL-Norleucine, allowing it to be distinguished from structurally similar amino acids like DL-methionine, which displays a shifted strong resonance at 1.94 THz.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. The crystal structure of DL-Norleucine has been investigated in detail, revealing its polymorphic nature and the specific packing of its molecules.

As mentioned, DL-Norleucine crystallizes in at least three phases (α, β, and γ). nih.gov The structures of the α and β phases have been determined at various temperatures.

α-Phase: The room-temperature α-phase of DL-Norleucine crystallizes in the monoclinic space group P2₁/a. nih.gov

β-Phase: The low-temperature β-phase has been determined in the monoclinic space group C2/c, which can be transformed to a standard setting of I2/a for comparison. nih.gov

In all known phases, the structure is characterized by a double-layer arrangement. nih.govresearchgate.net Within each layer, molecules are linked by a robust network of N-H···O hydrogen bonds. These layers then stack upon one another, with the inter-layer interactions being weaker van der Waals forces between the hydrophobic n-butyl side chains. nih.gov X-ray diffraction patterns of DL-Norleucine crystals frequently exhibit diffuse streaks, which indicates the presence of stacking disorder in the arrangement of these double layers. nih.govresearchgate.net

Crystallographic Data for DL-Norleucine Polymorphs

| Phase | Temperature (K) | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| α | Room Temp. | P2₁/a | 9.84 | 4.74 | 16.56 | 104.5 |

| β | 120 | C2/c | 31.067 | 4.717 | 9.851 | 91.37 |

Data sourced from Mathieson (1953) and Dalhus & Görbitz (1996). nih.gov

Polymorphism and Crystalline Phase Transitions (α, β, γ phases)

DL-Norleucine is known to exhibit at least three polymorphic forms, designated as α, β, and γ, which are stable at different temperature ranges. rsc.orgrsc.org These enantiotropic phase transitions are reversible and have been studied using various techniques, including differential scanning calorimetry (DSC), thermal stage polarization microscopy, and solid-state NMR. acs.orgresearchgate.net

The β-phase is the stable form at low temperatures. rsc.orguva.nl

The α-phase is stable at room temperature. rsc.orguva.nl

The γ-phase is the high-temperature stable form. rsc.orguva.nl

The transitions between these phases are characterized by distinct thermodynamic and kinetic properties. The α ↔ γ transition, occurring at approximately 390 K, is a first-order transition with a significant enthalpy difference and a small hysteresis, suggesting a relatively low kinetic barrier. acs.orgresearchgate.netoup.com In contrast, the β ↔ α transition exhibits a much smaller enthalpy difference and a large hysteresis, indicating a kinetically hindered process. acs.orgresearchgate.net The thermodynamic transition temperature for the β ↔ α transition is estimated to be between 253 and 268 K. acs.org The crystal structures of all known phases consist of double layers. nih.govresearchgate.net

The structural differences between the polymorphs lie in the arrangement of these bilayers. The α and β forms have nearly identical molecular conformations but differ in the relative stacking of the bilayers. rsc.orguva.nl The α and γ forms, however, differ in both molecular conformation and bilayer stacking. rsc.orgrsc.org The crystal structure of the β-phase was redetermined at 173 K. nih.gov

| Transition | Approximate Temperature | Notes |

|---|---|---|

| β ↔ α | 253 - 268 K | Kinetically hindered, large hysteresis. acs.org |

| α ↔ γ | ~390 K | First-order transition, small hysteresis. acs.orgresearchgate.net |

Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs

The crystal structure of DL-norleucine is characterized by a layered arrangement, which is typical for chain molecules. researchgate.net The molecules are organized into bimolecular layers, or bilayers, where the polar amino and carboxyl groups are directed towards the center of the layer. researchgate.net Within these layers, a robust network of N-H···O hydrogen bonds is formed, creating a stable structural unit. nih.govresearchgate.netrsc.org These bilayers are then stacked and held together by weaker van der Waals interactions between the hydrophobic alkyl side chains. rsc.orgrsc.orgresearchgate.net

The α-phase of DL-norleucine exhibits a stacking sequence described as L–L–L–L, where subsequent double layers are generated by a translation. nih.gov In contrast, the β-phase has a different stacking sequence, L–M–L–M, resulting from a translation and a shift. nih.gov This difference in stacking leads to distinct space groups and unit cell parameters for the two phases. nih.gov The hydrogen bond network within the bilayers, however, remains similar across the different phases. nih.gov The presence of both R and S enantiomers in the racemic mixture allows for specific packing arrangements within the crystal lattice. rsc.org

Investigation of Solid-State Phase Transition Mechanisms (e.g., Cooperative Layer Displacement)

The solid-state phase transitions in DL-norleucine occur in a layer-wise fashion, with a transformation front propagating through the crystal. acs.orgresearchgate.net The mechanism of these transitions, particularly the β → α transformation, has been a subject of significant research. Molecular dynamics simulations have revealed that this transition does not proceed on a molecule-by-molecule basis but rather through a concerted, or cooperative, displacement of entire bilayers. researchgate.netresearchgate.netnih.gov

This martensitic-type transformation involves the wholesale shifting of bilayers relative to each other. researchgate.netresearchgate.net The cooperative movement is thought to be facilitated by the layered structure, where strong intra-layer hydrogen bonds maintain the integrity of the bilayers while weaker inter-layer van der Waals forces allow for sliding. researchgate.net This collective structural transition is considered a potential mechanism for molecular machines that can convert thermal energy into mechanical work. researchgate.netresearchgate.net The kinetics of these transitions are found to be faster in single crystals compared to powders, which is attributed to the inhibitory effect of defects on cooperative motion. acs.orgresearchgate.net

Computational Chemistry Approaches

Computational chemistry has proven to be a powerful tool for understanding the structural and dynamic properties of DL-norleucine at the molecular level.

Density Functional Theory (DFT) Calculations for Molecular Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) calculations have been employed to investigate the properties of DL-norleucine and its derivatives. For instance, DFT calculations with the B3LYP functional and a 6-31G* basis set have been used to optimize the molecular geometry of DL-Norleucine Tartarate (DLNT). ijrar.org Such calculations provide insights into the most stable molecular structure and can be used to predict vibrational frequencies, which can then be compared with experimental FT-IR spectra. ijrar.org

Furthermore, DFT has been used to study the vibrational modes of DL-norleucine in the terahertz (THz) frequency range. acs.orgnih.gov These calculations, which account for van der Waals interactions, have helped to elucidate the origin of the observed absorption peaks in the THz spectrum. acs.orgnih.gov For example, a strong resonance observed at 1.87 THz in DL-norleucine has been attributed to specific vibrational motions within the crystal lattice. acs.orgnih.gov Lattice-energy minimizations using dispersion-corrected DFT (DFT-D) have also been performed to understand stacking disorder in DL-norleucine crystals. nih.gov

Molecular Dynamics Simulations of DL-Norleucine and its Interactions

Molecular dynamics (MD) simulations have provided crucial insights into the dynamic behavior and phase transition mechanisms of DL-norleucine. researchgate.netacs.org These simulations, often employing flexible force fields, allow for the study of the polymorphs at both stable and metastable temperatures. uva.nlacs.org

MD simulations have been instrumental in demonstrating the cooperative layer displacement mechanism for the β → α phase transition. researchgate.netresearchgate.netnih.gov By simulating the system at elevated temperatures, researchers have observed spontaneous partial phase transitions involving the shifting of bilayers. acs.org These simulations have also been used to explore the energy landscape of the transition, revealing the presence of significant energy barriers that are overcome by the collective movement of molecules. rsc.orgnih.gov Additionally, MD simulations have been used to study the nucleation of DL-norleucine crystals from solution, providing a molecular-level understanding of the initial stages of crystal formation. rsc.org

| Computational Method | Application | Key Findings |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry optimization, vibrational frequency prediction, analysis of THz spectra. ijrar.orgacs.orgnih.gov | Provides optimized structures and vibrational modes, helps interpret experimental spectra. ijrar.orgacs.org |

| Dispersion-Corrected DFT (DFT-D) | Lattice-energy minimizations to study stacking disorder. nih.gov | Explains the observed stacking faults in DL-norleucine crystals. nih.gov |

| Molecular Dynamics (MD) Simulations | Investigation of phase transition mechanisms, study of crystal nucleation. researchgate.netacs.orgrsc.org | Revealed the cooperative layer displacement mechanism in the β → α transition. researchgate.netresearchgate.net |

Biochemical and Molecular Biological Applications of Dl Norleucine

Utilization as a Non-Canonical Amino Acid in Peptide and Protein Research

The incorporation of non-canonical amino acids (ncAAs) like DL-Norleucine into peptides and proteins is a powerful strategy in protein engineering. creativebiomart.netnih.gov This approach expands the chemical diversity of proteins beyond the 20 standard amino acids, enabling the creation of novel functionalities and the exploration of fundamental biological processes. nih.govresearchgate.net

DL-Norleucine can be incorporated into polypeptide chains through two primary methods: site-specific and global (or residue-specific) incorporation.

Site-specific incorporation involves the targeted replacement of a single amino acid at a predetermined position within a protein's sequence. This is often achieved using techniques like amber suppression, where a stop codon is repurposed to encode the ncAA. acs.org A mutant aminoacyl-tRNA synthetase/tRNA pair is engineered to recognize the ncAA and its corresponding codon, allowing for precise insertion. acs.org

Global incorporation , on the other hand, involves the replacement of all instances of a particular canonical amino acid with its non-canonical analog. caltech.edunih.gov This is typically accomplished by using an auxotrophic host strain that cannot synthesize the canonical amino acid and providing the ncAA in the growth medium. nih.govfrontiersin.org For instance, a methionine auxotroph can be used to globally replace methionine residues with norleucine. caltech.edufrontiersin.org The success of this method relies on the ability of the host's translational machinery, specifically the aminoacyl-tRNA synthetase, to recognize and charge the ncAA to the corresponding tRNA. caltech.edufrontiersin.org

| Incorporation Method | Description | Key Requirement |

| Site-Specific | Targeted replacement of a single amino acid at a defined position. | Engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair and a repurposed codon (e.g., amber stop codon). acs.org |

| Global (Residue-Specific) | Replacement of all instances of a specific canonical amino acid. | Auxotrophic host strain for the canonical amino acid being replaced and supplementation of the ncAA in the growth medium. nih.govfrontiersin.org |

Rational protein design aims to create new proteins with novel functions or enhanced properties by making calculated changes to their amino acid sequence. wikipedia.orgbiosynsis.com The incorporation of ncAAs like DL-Norleucine is a key tool in this process, offering chemical functionalities not found in the 20 standard amino acids. nih.govresearchgate.net

Norleucine, being an isostere of methionine but lacking the sulfur atom, is particularly useful for engineering proteins with altered stability and resistance to oxidation. caltech.eduwikipedia.org Methionine is prone to oxidation, which can lead to a loss of protein function. caltech.edu By replacing methionine with norleucine, researchers can create proteins that are more robust in oxidative environments. For example, the global replacement of all 13 methionine residues in the cytochrome P450 BM-3 heme domain with norleucine resulted in an enzyme with nearly two-fold increased peroxygenase activity, although its thermostability was reduced. caltech.edunih.gov

In another study, the global substitution of methionine with the more hydrophobic norleucine in a lipase (B570770) from Thermoanaerobacter thermohydrosulfuricus enhanced its activity on synthetic polyesters. frontiersin.orgresearchgate.net This demonstrates the potential of using norleucine to tailor enzyme properties for industrial applications. frontiersin.org

The substitution of canonical amino acids with DL-Norleucine provides a powerful method to investigate the relationship between a protein's structure and its function. lifetein.comfiveable.me By observing the functional consequences of such substitutions, scientists can deduce the roles of specific residues or regions within a protein.

Norleucine's structural similarity to both leucine (B10760876) and methionine allows it to act as a probe for the importance of the side chain's steric bulk versus its chemical properties. wikipedia.orglifetein.com For example, replacing a leucine with norleucine can help determine if the branched nature of the leucine side chain is critical for a particular protein-protein interaction or for maintaining the hydrophobic core.

A significant application of this approach has been in studying the neurotoxic effects of the Amyloid-β (Aβ) peptide, a key factor in Alzheimer's disease. wikipedia.org Research has shown that substituting the methionine at position 35 of the Aβ peptide with norleucine completely negates the peptide's neurotoxic effects, highlighting the critical role of this specific methionine residue in the pathology of the disease. wikipedia.org

Investigation of Amino Acid Metabolism and Pathways

DL-Norleucine also serves as a valuable tool for studying amino acid metabolism and its intricate pathways.

Due to its structural similarity, norleucine is often used as an analog of methionine in metabolic studies. drugbank.comnih.gov It can compete with methionine for transport and for incorporation into proteins by methionyl-tRNA synthetase. caltech.edunih.gov This competitive interaction can be exploited to probe the mechanisms of methionine uptake and utilization by cells.

The incorporation of norleucine in place of methionine can be influenced by the relative concentrations of the two amino acids. nih.gov Studies in Escherichia coli have shown that the endogenous synthesis of norleucine can be high enough to compete with methionine for protein incorporation. nih.gov However, supplementing the culture medium with sufficient methionine can prevent the incorporation of norleucine. nih.gov These findings are crucial for understanding and controlling the fidelity of protein synthesis in biotechnological applications.

| Feature | Methionine | DL-Norleucine |

| Chemical Formula | C5H11NO2S | C6H13NO2 wikipedia.org |

| Side Chain | -CH2-CH2-S-CH3 | -CH2-CH2-CH2-CH3 |

| Key Difference | Contains a sulfur atom | Lacks a sulfur atom; isosteric to methionine. wikipedia.org |

| Metabolic Role | Essential amino acid | Non-proteinogenic; acts as a competitive analog of methionine. caltech.edunih.gov |

DL-Norleucine also intersects with the metabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine. nih.gov Norleucine is known to compete with large neutral amino acids (LNAAs), including the BCAAs, for transport across cell membranes. nih.gov

Studies in rats have demonstrated that feeding diets containing norleucine can lead to dose-dependent reductions in the concentrations of BCAAs in tissues, particularly in the brain and muscle. nih.gov This effect is so pronounced that in some cases, isoleucine or valine became undetectable in these tissues. nih.gov This competitive inhibition suggests that norleucine could potentially be used as a tool to modulate BCAA levels in clinical conditions where their excess is a concern. nih.gov

Studies on Glutamine Metabolism and its Antagonists (e.g., 6-Diazo-5-oxo-L-norleucine)

DL-Norleucine's relevance in the study of glutamine metabolism is primarily highlighted through its derivative, 6-Diazo-5-oxo-L-norleucine (DON). DON is a well-known glutamine antagonist that has been instrumental in elucidating the roles of glutamine in various cellular processes. nih.govwikipedia.orgnih.gov Originally isolated from Streptomyces, DON's structural similarity to glutamine allows it to interact with glutamine-utilizing enzymes. nih.govwikipedia.org

The mechanism of action of DON involves serving as an irreversible inhibitor for a range of enzymes that are dependent on glutamine. wikipedia.orgnih.gov This inhibitory action is achieved through covalent binding to the active sites of these enzymes, effectively blocking their function. wikipedia.org Consequently, DON disrupts numerous metabolic pathways crucial for cell proliferation and survival, including nucleotide and amino acid synthesis. nih.gov The broad-spectrum inhibitory activity of DON has made it a valuable tool in cancer research, as many tumors exhibit a high dependency on glutamine metabolism, a phenomenon often termed "glutamine addiction". nih.govwikipedia.org

Research utilizing DON has provided significant insights into the metabolic reprogramming of cancer cells. nih.gov Studies have demonstrated that by blocking glutamine metabolism, DON can induce apoptosis (programmed cell death) in tumor cells. wikipedia.org The investigation of DON's effects has also shed light on the downstream consequences of glutamine deprivation, such as damage to the inner mitochondrial membrane and the occurrence of DNA single-strand breaks. wikipedia.orgresearchgate.net Furthermore, the challenges associated with DON's toxicity to normal tissues, particularly the gastrointestinal tract which is also highly dependent on glutamine, have spurred the development of prodrug strategies. nih.govwikipedia.orgnih.gov These approaches aim to deliver DON more selectively to tumor tissues, thereby enhancing its therapeutic index. wikipedia.orgnih.govsemanticscholar.org

Below is a table summarizing key enzymes inhibited by 6-Diazo-5-oxo-L-norleucine and their respective metabolic pathways.

| Enzyme | Metabolic Pathway |

| Carbamoyl phosphate synthetase II | de novo pyrimidine synthesis |

| CTP synthetase | de novo pyrimidine synthesis |

| Glucosamine-6-phosphate synthase | Hexosamine biosynthesis |

| Glutaminase | Glutaminolysis |

| GMP synthetase | de novo purine synthesis |

| Imidazole glycerol phosphate synthase | Histidine biosynthesis |

| Phosphoribosylformylglycinamidine synthetase | de novo purine synthesis |

This table is based on data from studies on the inhibitory effects of 6-Diazo-5-oxo-L-norleucine.

Analysis of Biosynthetic Precursor Roles in Metabolic Networks

DL-Norleucine, a non-proteinogenic amino acid, can be synthesized by some microorganisms and integrated into metabolic networks. wikipedia.org In certain bacterial strains, such as Escherichia coli, norleucine can be produced in small quantities. wikipedia.org Its biosynthesis has been shown to occur via the leucine biosynthetic pathway. nih.govresearchgate.net This pathway can utilize α-ketobutyrate as a substrate, which is acted upon by 2-isopropylmalate synthase, leading to the formation of norleucine. wikipedia.org

A significant aspect of norleucine's role in metabolic networks is its misincorporation into proteins. Due to its structural similarity to methionine, norleucine can be mistakenly charged to the methionine tRNA (tRNAMet) by aminoacyl-tRNA synthetases. nih.gov This leads to its incorporation into polypeptide chains in place of methionine residues during protein synthesis. nih.govnih.govresearchgate.net This phenomenon is a notable concern in the production of recombinant proteins in E. coli, as it can lead to protein heterogeneity and potentially altered function. nih.govsemanticscholar.org The intracellular concentration of norleucine can become high enough to effectively compete with methionine for incorporation into proteins. nih.govresearchgate.net

Strategies to mitigate the misincorporation of norleucine in recombinant protein production have been developed. These include supplementing the culture medium with excess methionine to outcompete norleucine for binding to the aminoacyl-tRNA synthetase. nih.govresearchgate.net Another approach involves the genetic engineering of host strains to either eliminate the endogenous synthesis of norleucine or to overproduce methionine. nih.govnih.gov

The following table outlines the biosynthetic pathway of norleucine in some bacteria and the consequences of its presence in the metabolic network.

| Process | Key Enzymes/Pathways | Substrates | Products/Consequences |

| Biosynthesis | Leucine biosynthetic pathway (e.g., 2-isopropylmalate synthase) | α-ketobutyrate | Norleucine |

| Protein Incorporation | Aminoacyl-tRNA synthetases | Norleucine, tRNAMet | Misincorporation into proteins in place of methionine |

Implications in Cellular Metabolic Regulation and Homeostasis

The presence of DL-norleucine can have significant implications for cellular metabolic regulation and homeostasis, largely stemming from its structural similarity to the essential amino acid leucine. Leucine is a key regulator of various cellular processes, including protein synthesis, metabolism, and tissue regeneration. nih.gov It exerts many of its effects through the activation of the mTOR (mammalian target of rapamycin) signaling pathway, a central controller of cell growth and proliferation. nih.govmdpi.com

Amino acid homeostasis is critical for normal cellular function and is maintained through a balance of synthesis, degradation, and transport. nih.gov The presence of non-canonical amino acids like norleucine can perturb this balance. For instance, the competition between norleucine and methionine for the same tRNA synthetase highlights the potential for metabolic disruption. nih.govnih.gov

Furthermore, amino acids are not only building blocks for proteins but also act as signaling molecules. longdom.org Leucine, for example, is known to influence food intake, energy balance, and glucose homeostasis. nih.gov While direct studies on DL-norleucine's signaling roles are less common, its structural analogy to leucine suggests the potential for it to interfere with these signaling pathways, although likely with different efficacy. The ability of cells to distinguish between canonical and non-canonical amino acids is crucial for maintaining metabolic fidelity and homeostasis.

Enzymatic Reaction Mechanisms and Kinetic Studies

Substrate Utilization in Enzymatic Assays

DL-Norleucine can serve as a substrate for certain enzymes, which has been demonstrated in various enzymatic assays and kinetic studies. An example of this is the L-norleucine,leucine:2-oxoglutarate aminotransferase from the yeast Candida guilliermondii. nih.gov This enzyme was purified and shown to catalyze the transamination of L-norleucine and, to a lesser extent, L-leucine, using 2-oxoglutarate as the amino acceptor. nih.gov Kinetic analysis of this enzyme revealed a ping-pong bi-bi mechanism and determined the Km values for its substrates. nih.gov

The following table presents the kinetic parameters of L-norleucine,leucine:2-oxoglutarate aminotransferase for its primary substrates.

| Substrate | Km (mM) |

| L-Norleucine | 1.8 |

| L-Leucine | 6.6 |

| 2-Oxoglutarate | 2.0 |

Data from studies on the purified enzyme from Candida guilliermondii. nih.gov

In addition to transamination, norleucine derivatives can be involved in other enzymatic reactions. For instance, L-6-hydroxynorleucine, a derivative of norleucine, is an important chiral intermediate in the synthesis of certain pharmaceuticals. nih.gov Its enzymatic synthesis has been achieved through the reductive amination of 2-keto-6-hydroxyhexanoic acid using glutamate dehydrogenase. nih.gov

The use of norleucine in enzymatic assays is also relevant in the context of protein engineering. The residue-specific incorporation of norleucine in place of methionine in enzymes like lipase has been shown to modulate their catalytic activity. frontiersin.orgnih.gov In one study, replacing methionine with the more hydrophobic norleucine in a lipase from Thermoanaerobacter thermohydrosulfuricus resulted in enhanced hydrolytic activity towards certain synthetic polyesters. frontiersin.orgnih.gov This demonstrates that norleucine can be utilized within the active site or other functionally important regions of an enzyme to alter its substrate specificity and catalytic efficiency.

Mechanism-Based Inhibition of Enzyme Activity

While DL-norleucine itself is not a prominent mechanism-based inhibitor, its derivative, 6-diazo-5-oxo-L-norleucine (DON), is a classic example of a mechanism-based inhibitor. wikipedia.orgnih.gov DON's inhibitory activity stems from its ability to mimic glutamine and enter the active site of glutamine-utilizing enzymes. wikipedia.org Once in the active site, the diazo group of DON becomes chemically reactive, leading to the formation of a covalent bond with a nucleophilic residue in the enzyme's active site, thereby causing irreversible inactivation. wikipedia.orgnih.gov This two-step process of competitive binding followed by covalent modification is characteristic of mechanism-based inhibition. nih.gov

The study of DON's interaction with enzymes like human gamma-glutamyl transpeptidase 1 (hGGT1) has revealed novel inactivation mechanisms. nih.gov In the case of hGGT1, DON was found to form two covalent bonds with the enzyme, involving both the catalytic nucleophile (Threonine-381) and its α-amino group, leading to the formation of a stable six-membered ring structure within the active site. nih.gov This detailed structural information provides a basis for the design of more specific inhibitors.

Beyond its derivatives, norleucine has been incorporated into peptide-based inhibitors to modulate their potency and selectivity. For example, peptide analogues containing norleucine at the P2 position have been shown to be potent inhibitors of human cathepsin S, a cysteine protease involved in various pathological processes. mdpi.com In these instances, the hydrophobic side chain of norleucine contributes to the binding affinity of the inhibitor to the enzyme's active site.

Enzymatic Halogenation and Other Biotransformations Involving DL-Norleucine

Recent discoveries have identified a family of non-heme iron/α-ketoglutarate-dependent halogenases that can catalyze the halogenation of unactivated C-H bonds in amino acids, including norleucine. researchgate.netprinceton.eduresearchgate.net These radical halogenases can regioselectively introduce chlorine atoms onto the aliphatic side chain of norleucine. princeton.edu For example, the enzyme PrHalE from Pseudomonas sp. Root562 has been shown to chlorinate norleucine. princeton.edu

The enzymatic halogenation of norleucine can be coupled with other enzymatic reactions to create novel biotransformations. For instance, the chlorinated norleucine product can be further metabolized by other enzymes. One study demonstrated that the incubation of norleucine with a halogenase and an aliphatic amino acid transaminase (IlvE) resulted in the production of chlorinated α-keto acids. researchgate.net These findings open up possibilities for the biocatalytic production of novel halogenated compounds with potential applications in pharmaceuticals and agrochemicals.

Other biotransformations of norleucine and its derivatives have also been explored. The enzymatic synthesis of L-6-hydroxynorleucine from a racemic mixture involves the use of a D-amino acid oxidase to convert the D-isomer to the corresponding α-keto acid, which is then reductively aminated to the L-amino acid using a dehydrogenase. nih.gov This demonstrates a bienzymatic process for the deracemization and functionalization of a norleucine derivative. Such enzymatic cascades are valuable for the stereoselective synthesis of chiral molecules.

Cellular and Physiological Effects in Biological Systems

DL-Norleucine, a non-proteinogenic amino acid and an isomer of leucine, serves as a valuable tool in various biochemical and molecular biological investigations. wikipedia.org Its structural similarity to other naturally occurring amino acids allows it to be used as a probe to explore and understand a range of cellular and physiological processes.

The mechanistic target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. Its activation is intricately linked to nutrient availability, particularly amino acids. Leucine, a structural isomer of DL-Norleucine, is a well-established potent activator of the mTOR complex 1 (mTORC1) signaling pathway. thermofisher.comwikipedia.org Leucine's role in stimulating mTORC1 has been extensively studied and is known to be a key mechanism in the regulation of protein synthesis. wikipedia.org

While direct and extensive research on the specific effects of DL-Norleucine on mTOR signaling is less abundant, its structural similarity to leucine suggests a potential for interaction with the same cellular nutrient-sensing pathways. Studies have utilized norleucine as a leucine analog to investigate mTOR-dependent processes. For instance, in adipose tissue, norleucine has been shown to activate the mTOR signaling pathway, leading to the phosphorylation of its downstream effectors, ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein-1 (4E-BP1). aacrjournals.org This activation of the mTOR pathway by the leucine analog, norleucine, highlights its utility as a research tool to dissect the signaling cascades initiated by amino acids. nih.gov The ability of norleucine to stimulate these pathways, in some cases without stimulating insulin secretion, makes it a useful compound for isolating the direct effects of amino acid signaling on cellular processes. nih.gov

Table 1: Effects of Leucine and Norleucine on mTOR Signaling Components

| Compound | Tissue/Cell Type | Effect on mTORC1 Signaling | Key Downstream Targets |

| Leucine | Skeletal Muscle, Adipose Tissue | Potent Activator | S6K1, 4E-BP1 |

| Norleucine | Adipose Tissue | Activator | S6K1, 4E-BP1 |

This table is generated based on available research on leucine and its analog norleucine.

Protein turnover, the balance between protein synthesis and degradation, is a fundamental process for cellular maintenance and function. Amino acids are not only the building blocks for new proteins but also act as signaling molecules that regulate this balance. Leucine is particularly recognized for its anabolic properties, primarily its ability to stimulate protein synthesis and, in some contexts, inhibit protein degradation. wikipedia.org

DL-Norleucine, as a non-proteinogenic amino acid, is not incorporated into proteins during translation in most organisms. nih.gov However, due to its structural resemblance to leucine, it can be utilized in research to understand the mechanisms of protein synthesis. nih.gov Some studies have shown that norleucine can stimulate protein synthesis in various tissues. nih.gov This effect is thought to be mediated, at least in part, through the activation of the mTOR signaling pathway, as discussed in the previous section.

The impact of DL-Norleucine on protein degradation is less clear. Research on leucine has shown that it can inhibit proteolysis, contributing to a positive net protein balance. wikipedia.org The extent to which DL-Norleucine shares this characteristic is an area that requires further investigation. The primary utility of DL-Norleucine in this context is as a research tool to be incorporated into synthetic peptides and proteins, allowing for the study of protein structure and function with a modified amino acid residue. nih.gov

In the realm of mycology and industrial microbiology, DL-Norleucine has been identified as a significant modulator of fungal morphology and secondary metabolite production. Specifically, in the fungus Acremonium chrysogenum (previously Cephalosporium acremonium), DL-Norleucine plays a role in processes related to mycelial fragmentation and the biosynthesis of the important β-lactam antibiotic, Cephalosporin C.

Research has demonstrated that DL-Norleucine can act as a nonsulfur analogue of methionine, stimulating the production of Cephalosporin C. sigmaaldrich.com Methionine is a known precursor and inducer of Cephalosporin C synthesis, and DL-Norleucine has been shown to mimic this effect. Furthermore, DL-Norleucine also influences the morphological differentiation of the fungus, specifically promoting hyphal fragmentation into arthrospores, a process that is also stimulated by methionine.

Table 2: Influence of DL-Norleucine on Acremonium chrysogenum

| Process | Effect of DL-Norleucine |

| Cephalosporin C Production | Stimulation |

| Mycelial Fragmentation | Promotion of arthrospore formation |

This table summarizes the observed effects of DL-Norleucine on key physiological processes in Acremonium chrysogenum.

The unique properties of DL-Norleucine, particularly its structural similarity to other amino acids and its non-proteinogenic nature, make it a valuable probe in neurobiological and immunological research.

In neurobiology, norleucine has been employed to investigate the pathogenesis of Alzheimer's disease. A key pathological hallmark of Alzheimer's is the aggregation of the Amyloid-β (Aβ) peptide. The amino acid methionine, present in the Aβ peptide sequence, is susceptible to oxidation, which is thought to contribute to the peptide's aggregation and neurotoxicity. To study the role of methionine oxidation, researchers have substituted methionine with norleucine in synthetic Aβ peptides. wikipedia.org Because norleucine is structurally similar to methionine but lacks a sulfur atom, it is not susceptible to oxidation. Studies using this norleucine-substituted Aβ peptide have provided insights into the role of methionine oxidation in Alzheimer's pathology. wikipedia.org

In the field of immunology, DL-Norleucine has been utilized as a component in the design of synthetic peptide toxins for research purposes. For example, in the development of ShK-192, a potent and selective inhibitor of the Kv1.3 potassium channel, norleucine was used to replace a methionine residue. wikipedia.org The Kv1.3 channel is a validated target for immunomodulation in autoimmune diseases, as it plays a crucial role in the activation of effector memory T cells. wikipedia.org The substitution of methionine with norleucine in ShK-192 was performed to prevent oxidation of the peptide, thereby increasing its stability and making it a more reliable probe for studying the function of the Kv1.3 channel in immune cells. wikipedia.org The use of DL-Norleucine in these contexts underscores its importance as a tool for creating stable and specific molecular probes to investigate complex biological systems. moleculardepot.com

Table of Mentioned Compounds

Advanced Analytical Methodologies for Dl Norleucine Analysis

Chromatographic Separation Techniques

Chromatography remains the cornerstone for the analysis of amino acids. Its high resolving power allows for the separation of DL-Norleucine from complex mixtures and its structural isomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Quantification

HPLC and UHPLC are powerful techniques for the precise quantification of DL-Norleucine. These methods often involve pre-column derivatization to enhance the chromatographic retention and detection of the amino acid, which lacks a strong native chromophore. chromatographyonline.com A common derivatizing agent is ortho-phthaldialdehyde (OPA), which reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.govnih.govresearchgate.net

A precise and reliable UHPLC method has been established for the simultaneous determination of non-canonical amino acids, including norleucine, alongside standard amino acids in complex samples like biopharmaceutical fermentation processes. nih.govnih.govresearchgate.net This approach utilizes a sub-2 μm particle C18 reverse-phase column for separation, followed by fluorescence detection (excitation at 345 nm and emission at 455 nm). nih.gov The method demonstrates excellent sensitivity, with limits of detection (LOD) as low as 0.06 to 0.17 pmol per injection and limits of quantification (LOQ) between 0.19 and 0.89 pmol. nih.govresearchgate.net To make this high-performance assay accessible to laboratories with standard HPLC instrumentation, the method can be transferred to a core-shell particle C18 column. nih.govnih.gov

| Parameter | Value | Reference |

| Technique | UHPLC | nih.govnih.gov |

| Derivatization | Pre-column with OPA/2-mercaptoethanol | nih.govnih.gov |

| Column | Sub-2 µm particle C18 reverse-phase | nih.govnih.gov |

| Detection | Fluorescence (Ex: 345 nm, Em: 455 nm) | nih.gov |

| LOD | 0.06 - 0.17 pmol per injection | nih.govresearchgate.net |

| LOQ | 0.19 - 0.89 pmol per injection | nih.govresearchgate.net |

This table summarizes the key parameters of a validated UHPLC method for DL-Norleucine quantification.

Thin-Layer Chromatography (TLC) for Qualitative and Semi-Quantitative Analysis

Thin-Layer Chromatography (TLC) serves as a simple and cost-effective method for the qualitative and semi-quantitative analysis of DL-Norleucine. researchgate.netifsc.edu.br The separation is based on the differential partitioning of the analyte between a stationary phase (commonly silica (B1680970) gel or cellulose) and a mobile phase. ifsc.edu.brgavinpublishers.com After development, the amino acids are typically visualized by spraying with a ninhydrin (B49086) solution, which produces characteristic colored spots. researchgate.netgavinpublishers.com

The mobility of an amino acid in TLC is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. gavinpublishers.com For DL-Norleucine, a reported Rf value is 0.65 using ninhydrin for detection. gavinpublishers.com The composition of the mobile phase is a critical parameter for achieving good separation. researchgate.net A common mobile phase for amino acid separation on cellulose (B213188) layers is a mixture of butanol, glacial acetic acid, and water. researchgate.net

| Parameter | Details | Reference |

| Technique | Thin-Layer Chromatography (TLC) | researchgate.netifsc.edu.br |

| Stationary Phase | Silica gel or Cellulose | researchgate.netgavinpublishers.com |

| Mobile Phase Example | Butanol-glacial acetic acid-water | researchgate.net |

| Detection Reagent | Ninhydrin | researchgate.netgavinpublishers.com |

| Reported Rf Value | 0.65 | gavinpublishers.com |

This table outlines the typical conditions for the TLC analysis of DL-Norleucine.

Chiral Ligand Exchange Chromatography for Enantiomeric Resolution

To separate the D- and L-enantiomers of norleucine, Chiral Ligand Exchange Chromatography (CLEC) is a highly effective technique. doaj.orgresearchgate.net This method can be applied to underivatized amino acids, simplifying sample preparation. doaj.orgresearchgate.net The separation principle relies on the formation of transient, diastereomeric complexes between the amino acid enantiomers and a chiral selector, which is typically a single enantiomer of another amino acid (e.g., L-proline) or its derivative, in the presence of a metal ion, commonly copper(II). doaj.orgresearchgate.netnih.gov

These complexes have different formation stabilities, leading to different retention times on a reversed-phase HPLC column. doaj.orgresearchgate.net The mobile phase contains the chiral selector and the copper(II) salt. doaj.orgresearchgate.net The pH of the mobile phase is a crucial factor, as it must be high enough to ensure the availability of the free amino group for complexation. doaj.orgresearchgate.net This methodology is robust, inexpensive, and can be routinely implemented for enantiomeric purity assessment. doaj.orgresearchgate.net

| Parameter | Details | Reference |

| Technique | Chiral Ligand Exchange Chromatography (CLEC) | doaj.orgresearchgate.net |

| Principle | Formation of diastereomeric metal complexes | doaj.orgresearchgate.net |

| Chiral Selector Example | L-proline | doaj.orgresearchgate.netnih.gov |

| Metal Ion | Copper(II) (Cu(II)) | doaj.orgresearchgate.netnih.gov |

| Detection | UV | doaj.org |

| Key Condition | pH must be high enough for complexation | doaj.orgresearchgate.net |

This table summarizes the principles and components of Chiral Ligand Exchange Chromatography for resolving DL-Norleucine enantiomers.

Mass Spectrometry-Based Detection and Quantification in Complex Biological Matrices

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides unparalleled specificity and sensitivity for the analysis of DL-Norleucine in complex biological matrices such as plasma, urine, and tissue homogenates. researchgate.netnih.govnih.gov The high selectivity of MS allows for the confident identification and quantification of the target analyte even in the presence of numerous interfering substances. nih.govnih.gov

For instance, a bioanalytical method has been developed to quantify the norleucine analog, 6-Diazo-5-Oxo-L-Norleucine (DON), in plasma and brain tissue. researchgate.net This method involves derivatization to create a more lipophilic and stable product, which is then detected by mass spectrometry. researchgate.net This approach achieves a limit of detection in the low nanomolar range, highlighting the exceptional sensitivity of MS-based methods. researchgate.net Furthermore, UHPLC-MS/MS methods can chromatographically separate leucine (B10760876) isomers, including norleucine, which may have the same mass-to-charge ratio (m/z), enabling their individual quantification. researchgate.net

Spectrophotometric and Fluorometric Methods for Derivatized DL-Norleucine

Spectrophotometric and fluorometric methods are widely used for the quantification of amino acids following a derivatization step. mdpi.comnih.govresearchgate.net Since DL-Norleucine does not have significant UV absorbance or fluorescence, derivatization is essential for detection by these methods. chromatographyonline.com

As mentioned in the HPLC/UHPLC section, derivatization with OPA yields a highly fluorescent product. nih.gov The intensity of the fluorescence, measured with a fluorometer at a specific emission wavelength (e.g., 455 nm) after excitation at an appropriate wavelength (e.g., 340 nm), is directly proportional to the concentration of the amino acid. nih.govmdpi.com This principle is the basis for the fluorescence detection systems used in many HPLC and UHPLC methods. nih.govnih.govmdpi.com These methods are valued for their high sensitivity and selectivity. nih.govresearchgate.net

Electrophoretic Separation Techniques

Electrophoretic techniques separate molecules based on their differential migration in an electric field. For amino acids like DL-Norleucine, the separation is governed by their charge, which is dependent on the pH of the buffer system. youtube.com At a pH below its isoelectric point (pI), an amino acid will be positively charged and migrate towards the cathode (negative electrode). youtube.com Conversely, at a pH above its pI, it will be negatively charged and move towards the anode (positive electrode). youtube.com At its pI, the net charge is zero, and there is no migration. youtube.com

Capillary Zone Electrophoresis (CZE) is a high-resolution electrophoretic technique that can be used for the analysis of underivatized amino acids. mdpi.com It offers advantages such as high efficiency, short analysis times, and minimal sample consumption. Separation in CZE is based on the charge-to-size ratio of the analytes. While specific applications detailing the CZE of DL-Norleucine are less common than chromatographic methods, the principles of electrophoresis are well-established for amino acid separation. mdpi.comnih.gov

Emerging Research Directions and Future Prospects of Dl Norleucine

Design and Application of DL-Norleucine-Based Molecular Probes

While not typically a core component of fluorescent or radioactive probes itself, DL-Norleucine serves as a powerful molecular probe through its strategic incorporation into peptides and proteins. Its primary application lies in its ability to substitute for canonical amino acids like methionine and leucine (B10760876), allowing researchers to investigate protein structure, function, and interactions.

Norleucine is nearly isosteric with methionine, possessing a similar side-chain length and hydrophobicity but lacking the sulfur atom. frontiersin.orgwikipedia.org This substitution is a valuable tool for probing the functional role of methionine residues. By replacing methionine with norleucine, scientists can determine whether the sulfur atom is critical for a protein's catalytic activity, stability, or interaction with other molecules. For example, replacing a key methionine with norleucine in the Amyloid-β peptide, implicated in Alzheimer's disease, was found to negate the peptide's neurotoxic effects, thereby probing the critical role of that specific methionine residue. wikipedia.org This approach effectively uses the norleucine molecule as a probe to elucidate structure-function relationships.

Furthermore, derivatives of norleucine are designed to act as reactive handles for bioconjugation. Azidonorleucine, for instance, can be incorporated into a protein in place of methionine. nih.gov The azide (B81097) group then serves as a specific chemical handle for "click chemistry" reactions, allowing for the attachment of fluorescent dyes, crosslinkers, or other reporter molecules. nih.gov This turns the engineered protein into a highly specific probe for imaging or interaction studies.

| Application Area | Methodology | Information Gained | Example |

|---|---|---|---|

| Probing Protein Structure & Function | Substitution of methionine with norleucine. wikipedia.org | Determines the functional importance of the methionine sulfur atom and the effects of hydrophobicity. frontiersin.org | Replacement of Met35 in Amyloid-β peptide to study neurotoxicity. wikipedia.org |

| Bioconjugation and Labeling | Incorporation of norleucine derivatives (e.g., azidonorleucine). nih.gov | Provides a specific site for attaching fluorescent tags or other molecules for tracking and interaction studies. nih.gov | Introducing azidonorleucine into Green Fluorescent Protein for cycloaddition reactions. nih.gov |

Development of Novel Therapeutic Strategies Targeting Metabolic Pathways

A significant area of research for norleucine is in the development of novel cancer therapies that target the unique metabolic requirements of tumor cells. Many cancer cells exhibit a strong dependence on the amino acid glutamine for their rapid proliferation and survival, a phenomenon often referred to as "glutamine addiction". nih.govnih.gov This creates a therapeutic window to target cancer cells by inhibiting glutamine metabolism.

A key derivative of norleucine, 6-diazo-5-oxo-L-norleucine (DON), is a potent glutamine antagonist. nih.govwikipedia.org DON mimics the structure of glutamine, allowing it to bind to and irreversibly inhibit a wide range of glutamine-utilizing enzymes. nih.govnih.gov These enzymes are crucial for the synthesis of nucleotides (the building blocks of DNA and RNA) and other essential biomolecules that fuel tumor growth. nih.gov By broadly inhibiting these pathways, DON effectively starves cancer cells of the necessary materials for proliferation. nih.gov

Despite promising preclinical efficacy, the clinical development of DON was historically hampered by its toxicity to healthy tissues that also have a high demand for glutamine, such as the gastrointestinal tract. johnshopkins.edu To overcome this limitation, modern research focuses on developing prodrugs of DON. johnshopkins.eduhopkinsmedicine.org These prodrugs are inactive compounds that are designed to be selectively activated within the tumor microenvironment, thereby delivering the toxic DON payload directly to cancer cells while sparing healthy tissues. hopkinsmedicine.orgsciencedaily.com This targeted approach aims to enhance the therapeutic index of DON, reviving its potential as a powerful metabolic cancer therapy. nih.govjohnshopkins.edu

| Compound | Mechanism of Action | Therapeutic Target | Key Research Finding |

|---|---|---|---|

| 6-diazo-5-oxo-L-norleucine (DON) | Broad-spectrum glutamine antagonist; irreversibly inhibits glutamine-utilizing enzymes. nih.govnih.gov | Cancer cell metabolic pathways, particularly nucleotide synthesis. nih.gov | Effective at slowing tumor growth but limited by systemic toxicity. johnshopkins.edu |

| DON Prodrugs (e.g., JHU083) | Designed for tumor-specific activation, releasing active DON within the cancer microenvironment. hopkinsmedicine.orgsciencedaily.com | Glutamine metabolism in various cancers, including glioblastoma. acs.org | Showed enhanced anti-tumor immunity and reduced systemic toxicity in preclinical models. hopkinsmedicine.orgfrontiersin.org |

Integration into Chemical Biology and Synthetic Biology Frameworks

DL-Norleucine is a valuable tool in chemical and synthetic biology for the engineering of proteins with novel or enhanced properties. frontiersin.org Through techniques like residue-specific incorporation (SPI), scientists can globally replace a canonical amino acid, such as methionine, with norleucine during protein synthesis in a host organism like E. coli. frontiersin.orgnih.govnih.gov

This integration allows for the subtle tuning of a protein's physicochemical properties. Norleucine is more hydrophobic than methionine because it lacks the polarizable sulfur atom, replacing it with a methylene (B1212753) group. frontiersin.org This seemingly small change can have significant effects on protein stability, folding, and enzymatic activity. frontiersin.org

A notable example is the engineering of lipases, enzymes that break down fats and polyesters. By globally replacing methionine with norleucine in a lipase (B570770) from Thermoanaerobacter thermohydrosulfuricus, researchers significantly enhanced the enzyme's ability to hydrolyze synthetic polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). frontiersin.orgresearchgate.net The increased hydrophobicity of the norleucine-containing enzyme is believed to improve its interaction with the hydrophobic polymer substrate, leading to higher catalytic efficiency. frontiersin.org This approach demonstrates the potential of using non-canonical amino acids like norleucine to tailor enzymes for specific industrial and environmental applications, such as the bioremediation of plastics. frontiersin.orgresearchgate.net

Consideration in Evolutionary Biochemistry and Prebiotic Chemistry Models

DL-Norleucine is of significant interest in the study of the origin of life. It is one of the many non-proteinogenic amino acids produced in classic prebiotic synthesis simulations, such as the Miller-Urey experiment. wikipedia.orgnih.govwikipedia.org These experiments simulate the conditions of the early Earth, showing that amino acids, including norleucine, could form abiotically from simple inorganic precursors. nih.govnih.govnih.gov The presence of norleucine in these experiments, as well as its detection in meteorites, suggests it was available in the prebiotic chemical inventory from which life emerged. nih.govpnas.org

This raises a fundamental question in evolutionary biochemistry: why were leucine and methionine selected for the standard genetic code over the structurally similar and prebiotically available norleucine? usra.edunih.gov Research suggests that the low substrate specificity of early aminoacyl-tRNA synthetases—the enzymes that attach amino acids to transfer RNAs for protein synthesis—could have led to the misincorporation of norleucine into primitive proteins in place of methionine or leucine. nih.govresearchgate.net However, as the translational machinery evolved and proofreading mechanisms became more sophisticated, a higher fidelity of amino acid selection was established. The ultimate exclusion of norleucine from the canonical set of 20 amino acids may have been due to subtle biophysical constraints related to protein folding and stability that favored its canonical counterparts. acs.org Studying these "evolutionary relics" provides insight into the processes that shaped the universal genetic code. usra.edunih.gov

Q & A

Q. What standardized analytical methods are recommended for characterizing DL-Norleucine purity and structural integrity?

To ensure compliance with pharmacopeial standards (e.g., USP/EP), researchers should employ a combination of techniques:

- Powder X-Ray Diffraction (PXRD) to confirm crystalline phase identity and quality .

- FTIR and FT Raman spectroscopy to validate functional groups and hydrogen-bonding patterns .

- Thermogravimetric Analysis (TGA) to assess thermal stability up to 160°C .

- NMR spectroscopy for detailed molecular structure verification, including chemical shifts and stereochemical confirmation .

- Chiral Ligand Exchange Chromatography (CLEC) with mobile-phase pH adjustments (5–6) to resolve enantiomeric mixtures, using ligands like L-proline or L-hydroxyproline .

Q. How does solubility data inform experimental design for DL-Norleucine in aqueous systems?

Solubility varies with temperature:

- 0°C : ~9.0 g/L (6.863 × 10⁻² mol/L)

- 25°C : ~11.36 g/L (8.660 × 10⁻² mol/L) . These values guide solvent selection for crystallization, dissolution kinetics studies, and formulation of buffer systems. For low-temperature applications (e.g., enzymatic assays), pre-saturation at 0°C is recommended to avoid precipitation.